Ethyl violet
Overview
Description
Ethyl violet is an organic compound belonging to the triphenylmethane dye family. It is known for its vibrant violet color and is commonly used as a biological stain and pH indicator. The chemical formula for this compound is C31H42N3, and it is often found in the form of a dark brown to green powder .
Scientific Research Applications
Ethyl violet has a wide range of applications in scientific research, including:
Safety and Hazards
Ethyl violet is highly flammable . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be breathed in as dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Ethyl violet, a triphenylmethane dye, has been identified to target amyloid aggregates . These aggregates, composed of Amyloid-β (Aβ) and Tau Protein (tau), are related to the etiology of Alzheimer’s disease (AD) . This compound has also been used as a selective agent in the growth of Streptococci .
Mode of Action
This compound acts as a photooxygenation catalyst . In the presence of amyloid, it undergoes a self-oxidation process under photoirradiation, producing catalytically active this compound . This interaction with its targets leads to the degradation of the amyloid aggregates .
Biochemical Pathways
The biochemical pathway of this compound involves the photooxygenation of amyloid aggregates . The self-oxidation of leuco this compound (LEV), a redox-sensitive, self-activating prodrug catalyst, under photoirradiation produces the catalytically active this compound . This process effectively oxygenates human Aβ and tau .
Pharmacokinetics
It’s known that lev, the prodrug form of this compound, isblood-brain barrier (BBB)-permeable , which suggests that it can reach its target site in the brain effectively.
Result of Action
The action of this compound results in the degradation of amyloid aggregates . This degradation is crucial in potentially reducing amyloid levels in AD patients, providing a therapeutic approach to the treatment of AD . In addition, this compound has been used to stain pancreatic tissue and elastin in the detection of gram-negative bacteria .
Action Environment
The action of this compound is influenced by environmental factors. For instance, in the context of wastewater treatment, this compound can be degraded using semiconductor photocatalysis . The efficiency of this process depends on the selection of semiconductor materials like ZnO and TiO2 . Furthermore, the degradation of this compound is also influenced by the presence of light, as its mode of action involves photooxygenation .
Biochemical Analysis
Biochemical Properties
Ethyl violet plays a crucial role in biochemical reactions, particularly in staining and spectrophotometric analyses. It interacts with various biomolecules, including proteins and nucleic acids. This compound binds to the negatively charged components of these biomolecules, forming stable complexes that can be easily visualized under a microscope or measured spectrophotometrically. This interaction is primarily electrostatic, involving the positively charged this compound and the negatively charged biomolecules .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the oxidative stress response in cells, leading to changes in the expression of genes involved in antioxidant defense. Additionally, this compound can interfere with cellular respiration by inhibiting certain enzymes in the electron transport chain, thereby affecting cellular energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to nucleic acids and proteins through electrostatic interactions, hydrogen bonding, and van der Waals forces. This binding can lead to the inhibition or activation of enzymes, depending on the specific biomolecule involved. For example, this compound can inhibit the activity of certain DNA polymerases, thereby affecting DNA replication and transcription. Additionally, this compound can induce conformational changes in proteins, altering their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to undergo photodegradation when exposed to light, leading to a decrease in its concentration and effectiveness as a staining reagent. This photodegradation can be minimized by storing this compound in dark conditions and using ultraviolet filters during experiments. Over time, this compound can also degrade due to chemical reactions with other substances in the laboratory environment, affecting its long-term stability and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. Studies have shown that high doses of this compound can lead to liver and kidney toxicity in animal models, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and elimination from the body. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller, more water-soluble metabolites. These metabolites are then excreted through the kidneys. This compound can also affect metabolic flux by interacting with key enzymes in metabolic pathways, altering the levels of certain metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins and nucleic acids, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is commonly localized in the cytoplasm and nucleus, where it interacts with nucleic acids and proteins. This compound can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the cell type and experimental conditions. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl violet can be synthesized through a multi-step process involving the reaction of benzaldehyde with dimethylaniline in the presence of an acid catalyst. This reaction forms a leuco base, which is then oxidized to produce the final dye. The reaction conditions typically involve heating the mixture under reflux and using an oxidizing agent such as lead dioxide or manganese dioxide .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified through crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Ethyl violet undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or zinc dust.
Substitution: this compound can undergo substitution reactions with nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include colorless compounds from oxidation, leuco bases from reduction, and various substituted derivatives from substitution reactions .
Comparison with Similar Compounds
- Crystal Violet
- Malachite Green
- Methyl Violet
This compound’s versatility and unique properties make it an essential compound in various scientific and industrial applications.
Properties
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVICFMRAVNKDOE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038913 | |
Record name | Basic Violet 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Olive green powder; [Acros Organics MSDS] | |
Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl violet | |
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URL | https://haz-map.com/Agents/14214 | |
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CAS No. |
2390-59-2 | |
Record name | Basic Violet 4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2390-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. 42600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl violet | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Basic Violet 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BASIC VIOLET 4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94UZ9RD7TJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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